

# Spectrophotometric Analysis of Disperse Blue 106: Application Notes and Protocols

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## Compound of Interest

Compound Name: Disperse Blue 106

Cat. No.: B127075

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## Abstract

This document provides a comprehensive guide to the quantitative analysis of **Disperse Blue 106** concentration using UV-Visible spectrophotometry. **Disperse Blue 106** is an azo-type disperse dye primarily utilized in the textile industry for dyeing synthetic fibers such as polyester and acetate.[1][2][3] The protocols detailed herein are designed to enable researchers to accurately determine the concentration of **Disperse Blue 106** in solution, a critical aspect of quality control, formulation development, and toxicological studies. This guide covers the principles of the method, instrument parameters, detailed experimental procedures for determining the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) and generating a calibration curve, and data analysis.

## Introduction

**Disperse Blue 106** is a synthetic dye characterized by its dark blue color and its application in coloring various textiles, including clothing, bedding, and nylon stockings.[2][4] It is classified as an azo dye, containing the characteristic -N=N- functional group.[1] While widely used, **Disperse Blue 106** is also recognized as a common contact allergen, making its quantification important for safety and regulatory purposes.[5][6] UV-Visible spectrophotometry offers a rapid, cost-effective, and accurate method for determining the concentration of chromophoric compounds like **Disperse Blue 106** in solution.[7][8][9][10] This technique relies on the

principle that the amount of light absorbed by a solution is directly proportional to the concentration of the analyte, as described by the Beer-Lambert Law.

## Physicochemical Properties of Disperse Blue 106

A clear understanding of the physicochemical properties of **Disperse Blue 106** is fundamental to developing a robust analytical method.

Property	Value	Reference
Chemical Name	2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethanol	N/A
CAS Number	12223-01-7	[1]
Molecular Formula	C <sub>14</sub> H <sub>17</sub> N <sub>5</sub> O <sub>3</sub> S	[1]
Molecular Weight	335.38 g/mol	[11]
Type	Azo-type disperse dye	[1][12]

## Experimental Protocols

### Materials and Equipment

- **Disperse Blue 106** (analytical standard)
- Spectrophotometric grade solvent (e.g., Acetone, Dichloromethane, or N,N-Dimethylformamide)
- Calibrated UV-Visible Spectrophotometer
- Quartz cuvettes (1 cm path length)
- Calibrated analytical balance
- Class A volumetric flasks (various sizes: 10 mL, 25 mL, 50 mL, 100 mL)
- Class A pipettes (various sizes)

- Beakers and other standard laboratory glassware

## Selection of an Appropriate Solvent

The choice of solvent is critical for accurate spectrophotometric analysis. The ideal solvent should:

- Completely dissolve **Disperse Blue 106**.
- Be transparent (have minimal absorbance) in the wavelength range where **Disperse Blue 106** absorbs light.
- Be of high purity (spectrophotometric grade).

Acetone and dichloromethane have been noted as solvents for **Disperse Blue 106** in other applications and can be considered for this analysis.<sup>[12]</sup> A preliminary scan of the solvent's absorbance spectrum is recommended to ensure it does not interfere with the analysis.

## Preparation of Stock and Standard Solutions

### 3.1. Preparation of a Primary Stock Solution (e.g., 100 µg/mL)

- Accurately weigh approximately 10.0 mg of the **Disperse Blue 106** analytical standard using a calibrated analytical balance.
- Quantitatively transfer the weighed dye into a 100 mL volumetric flask.
- Add a small amount of the selected solvent to the flask and swirl to dissolve the dye completely.
- Once dissolved, dilute to the mark with the solvent.
- Stopper the flask and invert it several times to ensure a homogeneous solution. This is the 100 µg/mL primary stock solution.

### 3.2. Preparation of Working Standard Solutions

Prepare a series of working standard solutions by serial dilution of the primary stock solution. The following is an example of how to prepare a set of standards.

Standard	Concentration (µg/mL)	Volume of Stock/Previous Standard to be Diluted	Final Volume (mL)
Working Stock	10	10 mL of 100 µg/mL Primary Stock	100
Standard 1	1	1 mL of 10 µg/mL Working Stock	10
Standard 2	2	2 mL of 10 µg/mL Working Stock	10
Standard 3	4	4 mL of 10 µg/mL Working Stock	10
Standard 4	6	6 mL of 10 µg/mL Working Stock	10
Standard 5	8	8 mL of 10 µg/mL Working Stock	10

## Determination of Maximum Absorbance Wavelength ( $\lambda_{\text{max}}$ )

- Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes.
- Set the spectrophotometer to scan a wavelength range appropriate for colored dyes (e.g., 400 nm to 700 nm).
- Fill a quartz cuvette with the selected solvent to serve as the blank.
- Place the blank cuvette in the spectrophotometer and perform a baseline correction.

- Rinse the cuvette with a small amount of one of the mid-range standard solutions (e.g., 4  $\mu\text{g/mL}$ ).
- Fill the cuvette with the same standard solution and place it in the sample holder.
- Perform a wavelength scan to obtain the absorbance spectrum.
- The wavelength at which the highest absorbance is observed is the  $\lambda_{\text{max}}$ . Record this value.

## Generation of a Calibration Curve

- Set the spectrophotometer to measure the absorbance at the determined  $\lambda_{\text{max}}$ .
- Use the solvent to zero the instrument (autozero).
- Measure the absorbance of each of the prepared standard solutions, starting from the least concentrated.
- Rinse the cuvette with the next standard solution before each measurement.
- Record the absorbance value for each standard concentration.
- Plot a graph of absorbance (y-axis) versus concentration (x-axis).
- Perform a linear regression analysis on the data points. The resulting equation ( $y = mx + c$ ) and the coefficient of determination ( $R^2$ ) should be calculated. An  $R^2$  value close to 1.0 indicates a strong linear relationship.

## Analysis of an Unknown Sample

- Prepare the unknown sample in the same solvent used for the standards, ensuring the concentration falls within the range of the calibration curve. Dilution may be necessary.
- Measure the absorbance of the unknown sample at the  $\lambda_{\text{max}}$ .
- Use the equation of the calibration curve ( $y = mx + c$ ) to calculate the concentration of **Disperse Blue 106** in the sample, where 'y' is the measured absorbance and 'x' is the concentration.

## Data Presentation

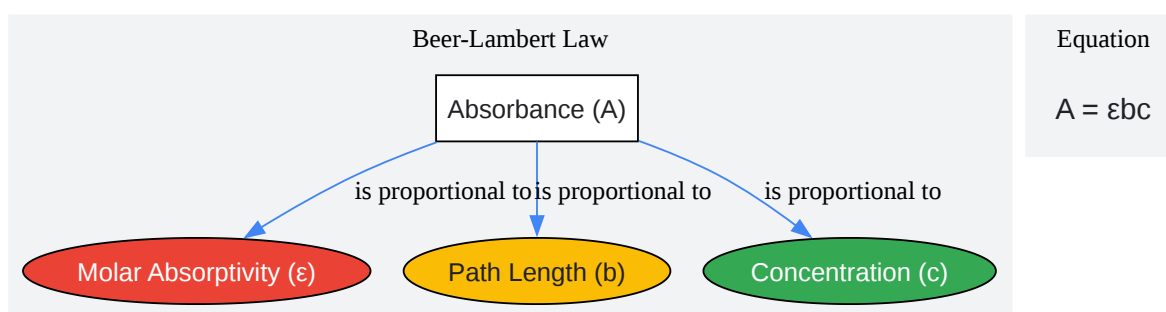
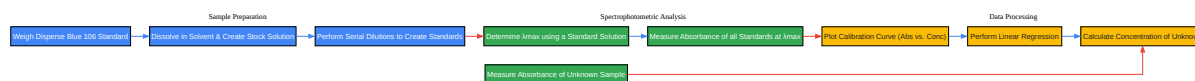
Table 1: Example Calibration Data for **Disperse Blue 106**

Concentration (µg/mL)	Absorbance at $\lambda_{\text{max}}$
1	[Example Absorbance 1]
2	[Example Absorbance 2]
4	[Example Absorbance 3]
6	[Example Absorbance 4]
8	[Example Absorbance 5]

Table 2: Linear Regression Analysis Results

Parameter	Value
$\lambda_{\text{max}}$	[Determined Wavelength] nm
Slope (m)	[Calculated Slope]
Y-intercept (c)	[Calculated Intercept]
Coefficient of Determination ( $R^2$ )	> 0.99

## Visualizations



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